4-Bromo-4'-hydroxybiphenyl
Description
Significance within Organic Synthesis and Advanced Materials Science
The utility of 4-Bromo-4'-hydroxybiphenyl as a chemical intermediate is well-documented. chemicalbook.comfishersci.com It serves as a crucial starting material in the synthesis of more complex molecules. For instance, it is a precursor for producing 4-cyano-4'-hydroxybiphenyl, a compound used in the synthesis of monomers for liquid crystal polymers. google.com The conversion is traditionally achieved through a reaction with copper cyanide. google.com Furthermore, academic studies have explored reactions such as the vinylation of this compound with ethyl acrylate (B77674) using a palladium catalyst, which yields ethyl 4-(4'-hydroxyphenyl) cinnamate (B1238496). chemicalbook.comfishersci.com
In the field of advanced materials science, this compound is recognized as a key building block. tcichemicals.com Its structural framework is integral to the production of various polymers and plastics. ottokemi.com It is explicitly categorized as a building block for liquid crystals (LCs). tcichemicals.com Research has demonstrated its use in creating nanocomposite dendrimers based on cyclic phosphazene cores. chemicalbook.comfishersci.com A particularly innovative application is in on-surface synthesis, where molecules of this compound deposited on a silver surface can be induced by light and heat to polymerize into polyphenylene chains, showcasing a bottom-up approach to constructing atomically precise nanostructures. researchgate.net
Scope of Academic Inquiry into this compound
The academic investigation into this compound is multifaceted. A significant portion of research focuses on its synthesis. One documented method involves the hydrolysis of 4-bromo-4'-benzenesulphonyloxybiphenyl using sodium hydroxide (B78521). chemicalbook.comfishersci.com
The reactivity of the compound is another major area of study. Researchers have investigated its participation in palladium-catalyzed vinylation reactions, noting the formation of both the desired product and side products like 4-hydroxybiphenyl and ethyl cinnamate. chemicalbook.comfishersci.com Its role as an intermediate in forming liquid crystal polymers and specific polysiloxanes is also a subject of academic interest. google.com
Furthermore, the application of this compound in materials science is a vibrant research topic. Studies on its incorporation into dendrimers and its use in the on-surface synthesis of polyphenylene chains highlight the ongoing exploration of its potential in creating novel materials with unique properties. chemicalbook.comfishersci.comresearchgate.net The self-assembly of the molecule on surfaces, such as the formation of a square-like 2D structure on a silver surface, has been observed using scanning tunneling microscopy. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 29558-77-8 | chemicalbook.com |
| Molecular Formula | C₁₂H₉BrO | chemicalbook.com |
| Molecular Weight | 249.10 g/mol | ottokemi.comchemicalbook.com |
| Appearance | White to almost white or brown powder/crystals/chunks | ottokemi.comtcichemicals.com |
| Melting Point | 164-170 °C | ottokemi.comthermofisher.com |
| Purity | >97.5% (GC) | thermofisher.com |
| Solubility | Partly soluble in water; soluble in methanol (B129727) | chemicalbook.com |
Synonyms for this compound
| Synonym | Source(s) |
|---|---|
| 4'-Bromobiphenyl-4-ol | tcichemicals.com |
| 4-(4-Bromophenyl)phenol | tcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUBXNBYMCVENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183740 | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29558-77-8 | |
| Record name | 4-Bromo-4′-hydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-4'-hydroxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029558778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29558-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 29558-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-4'-HYDROXYBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4M61S0BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Bromo 4 Hydroxybiphenyl
Established Synthetic Pathways
Established methods for synthesizing 4-bromo-4'-hydroxybiphenyl often involve multi-step sequences starting from readily available precursors like bromophenol or biphenyl (B1667301) itself.
Bromophenol-Initiated Synthesis
One common approach begins with a bromophenol, such as 2-bromophenol (B46759) or 4-bromophenol (B116583). chemicalbook.comchemicalbook.comorgsyn.org For instance, reacting phosphonitrilic chloride trimer with 4-bromophenol in the presence of potassium carbonate in tetrahydrofuran (B95107) (THF) can yield the target compound. chemicalbook.com Another route involves the diazotization of p-bromoaniline followed by heating with water to produce p-bromophenol, which can then be further reacted. orgsyn.org
Multi-Step Approaches from Biphenyl
Synthesizing this compound from biphenyl typically involves a sequence of reactions. A common industrial method involves the Gomberg-Bachmann reaction of p-bromoaniline and benzene. google.com However, this method is often associated with long synthesis pathways and lower yields. google.com An alternative multi-step process starts with the Friedel-Crafts acylation of biphenyl with propionyl chloride, followed by further transformations to introduce the bromo and hydroxyl groups. google.com
Direct Biphenyl Functionalization
Direct functionalization of biphenyl offers a more streamlined approach. This can be achieved through electrophilic bromination. However, controlling the regioselectivity to obtain the desired 4-bromo isomer can be challenging, often leading to a mixture of products, including the ortho-isomer and di-substituted derivatives like p,p'-dibromobiphenyl. orgsyn.orggoogle.com To improve selectivity, specific solvents and catalysts are employed. For example, reacting biphenyl with bromine in a solvent like an organosulfur compound, amide, or nitrile can yield 4-bromobiphenyl (B57062) with higher selectivity. google.com Another method involves the bromination of biphenyl in the presence of a catalyst such as aluminum chloride, iron trichloride, or zinc chloride, followed by the introduction of chlorine gas to control the reaction. google.com
Advanced Synthetic Strategies and Scalability
Modern synthetic chemistry has introduced more efficient and scalable methods for producing this compound, primarily through hydrolytic routes and palladium-catalyzed cross-coupling reactions.
Hydrolytic Routes from Substituted Biphenyls
This strategy involves the hydrolysis of a precursor molecule. For example, 4-bromo-4'-benzenesulphonyloxybiphenyl can be hydrolyzed to this compound using sodium hydroxide (B78521) in a mixture of water and dioxane. chemicalbook.com This method provides a straightforward conversion to the final product.
Suzuki Coupling Applications in Brominated Biphenyl Derivative Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds, including brominated biphenyl derivatives. gre.ac.uknih.govresearchgate.netmdpi.comuwindsor.ca This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. gre.ac.uknih.gov For the synthesis of this compound, this could involve the coupling of 4-bromophenylboronic acid with a suitable phenol (B47542) derivative or the coupling of 4-hydroxyphenylboronic acid with a dibromobenzene. chemicalbook.com The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov For instance, using potassium phosphate (B84403) as a base and palladium hydroxide as a catalyst at 65°C has been shown to be effective. nih.gov Microwave-assisted Suzuki coupling has also been employed to enhance reaction rates. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methodologies
| Synthetic Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromophenol-Initiated | 2-Bromophenol or 4-Bromophenol | Phosphonitrilic chloride trimer, K₂CO₃, THF | Utilizes readily available starting materials. | May involve multiple steps. |
| Multi-Step from Biphenyl | Biphenyl, p-Bromoaniline, Benzene | Gomberg-Bachmann reaction; Propionyl chloride, AlCl₃ | Can be adapted for large-scale production. | Often long reaction sequences and lower yields. google.com |
| Direct Biphenyl Functionalization | Biphenyl | Bromine, specific solvents (e.g., amides, nitriles), catalysts (e.g., AlCl₃, FeCl₃) | More direct route. | Lack of regioselectivity can lead to isomeric mixtures. orgsyn.org |
| Hydrolytic Routes | 4-Bromo-4'-benzenesulphonyloxybiphenyl | Sodium hydroxide, water/dioxane | Straightforward final conversion step. chemicalbook.com | Requires synthesis of the precursor. |
| Suzuki Coupling | Aryl boronic acids (e.g., 4-bromophenylboronic acid), Aryl halides | Palladium catalyst (e.g., Pd(OH)₂, Pd(PPh₃)₄), Base (e.g., K₃PO₄, K₂CO₃) | High yields, good functional group tolerance, mild reaction conditions. nih.govuwindsor.ca | Palladium catalysts can be expensive. |
Gram-Scale Synthesis for Complex Molecular Precursors
The production of this compound on a gram-scale is a critical process for its application as a precursor in the synthesis of more complex molecules, including polymers, liquid crystals, and pharmaceutical intermediates. Methodologies for this scale of synthesis are designed to be efficient, selective, and economically viable, often focusing on the direct bromination of 4-phenylphenol.
Recent research has demonstrated effective gram-scale synthesis of this compound, primarily through the regioselective bromination of 4-phenylphenol. One notable method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH) in methanol (B129727). This approach offers high yields and excellent selectivity for the desired ortho-brominated product. The reaction proceeds efficiently at room temperature, making it a practical option for larger scale preparations. Studies have shown that this method can be successfully applied to phenol, naphthol, and biphenol substrates, achieving yields of over 86% on a gram scale. nih.gov
Another innovative and environmentally conscious approach to the gram-scale synthesis of this compound is through mechanochemistry. This solvent-free or low-solvent method utilizes N-bromosuccinimide (NBS) as the halogen source and polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary. This technique has been shown to produce exclusive ortho-bromination of 4-phenylphenol. nih.gov The process is not only efficient, with short reaction times, but also scalable, as demonstrated by successful gram-scale syntheses. nih.govbeilstein-journals.org The yield for the gram-scale monobromination of a similar phenol, p-cresol, was found to be comparable to smaller-scale reactions, indicating the potential for industrial application. beilstein-journals.org
The starting material for these syntheses, 4-phenylphenol, can itself be prepared through various methods, such as the Suzuki coupling of phenylboronic acid and 4-iodophenol. chemicalbook.com The subsequent selective bromination at the ortho position relative to the hydroxyl group is a key step in producing this compound as a versatile precursor.
The following table summarizes the key findings from research on the gram-scale synthesis of this compound and related compounds:
| Starting Material | Brominating Agent | Catalyst/Auxiliary | Solvent | Scale | Product | Yield | Reference |
| 4-Phenylphenol | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Methanol | Gram-scale | 2-Bromo-4-phenylphenol | >86% | nih.gov |
| 4-Phenylphenol | N-Bromosuccinimide (NBS) | Polyethylene glycol (PEG-400) | - (Mechanochemical) | Gram-scale | 2-Bromo-4-phenylphenol | High | nih.gov |
| p-Cresol | N-Bromosuccinimide (NBS) | Polyethylene glycol (PEG-400) | - (Mechanochemical) | 10 mmol (1.08 g) | 2-Bromo-4-methylphenol | 89% | beilstein-journals.org |
Reactivity and Transformation Studies of 4 Bromo 4 Hydroxybiphenyl
Phenolic Hydroxyl Group Reactivity
The hydroxyl group in 4-bromo-4'-hydroxybiphenyl behaves as a typical phenol (B47542), capable of undergoing reactions such as deprotonation, esterification, and etherification. vulcanchem.com This functional group plays a crucial role in directing the assembly of molecules through hydrogen bonding and serves as a key site for derivatization. vulcanchem.com
Hydrolysis and Derivative Formation
The phenolic hydroxyl group can be leveraged to synthesize various derivatives. For instance, this compound can be prepared by the hydrolysis of 4-bromo-4'-benzenesulphonyloxybiphenyl using sodium hydroxide (B78521) in a dioxane-water mixture. chemicalbook.comfishersci.com This reaction demonstrates the susceptibility of ester linkages at the hydroxyl position to basic hydrolysis, regenerating the phenol.
Furthermore, the hydroxyl group can be a precursor for other functional groups. While direct oxidation of the hydroxyl group to a ketone or aldehyde is a potential reaction, it is a common transformation for phenolic compounds.
A notable derivative formation is the synthesis of 4-cyano-4'-hydroxybiphenyl, which can be prepared from this compound. chemicalbook.comfishersci.com This transformation highlights the utility of the parent compound in introducing a cyano group, which is a valuable synthon in organic chemistry.
Derivatization for Complex Molecular Architectures
The reactivity of the hydroxyl group is instrumental in building more complex molecules. It can be used as a nucleophile in reactions to form ethers or esters, thereby incorporating the 4-bromobiphenyl (B57062) moiety into larger structures. For example, it can be reacted with phosphonitrilic chloride trimer in the presence of potassium carbonate in tetrahydrofuran (B95107) (THF) to synthesize nanocomposite dendrimers. chemicalbook.comfishersci.com This demonstrates its application in creating highly branched, three-dimensional macromolecules.
The ability of the hydroxyl group to form hydrogen bonds also influences the self-assembly of this compound on surfaces, a key aspect in the bottom-up fabrication of nanomaterials. acs.org
Bromine Functional Group Reactivity
The bromine atom on the biphenyl (B1667301) scaffold is a versatile handle for a wide array of chemical modifications, particularly in the realm of metal-catalyzed cross-coupling reactions. vulcanchem.com The carbon-bromine bond is significantly more reactive than a carbon-hydrogen bond, allowing for selective functionalization. researchgate.net
Metal-Catalyzed Coupling Reactions
The bromine atom makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. google.comwiley.com These reactions are pivotal in synthesizing a vast range of organic compounds, from pharmaceuticals to advanced materials. thieme-connect.com
The Suzuki-Miyaura coupling is a widely employed method for such transformations. smolecule.com In this reaction, the bromine atom can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst to form a new carbon-carbon bond. This strategy is highly efficient for creating more complex biphenyl derivatives and other polycyclic aromatic systems. smolecule.com
The Ullmann coupling, which typically uses a copper catalyst, presents an alternative to palladium-catalyzed reactions for forming C-C bonds, though it often requires harsher reaction conditions. smolecule.com
The reactivity of the C-Br bond is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular frameworks from relatively simple precursors. acs.org
Palladium-Mediated Vinylation Reactions and Product Analysis
A specific and important application of the bromine group's reactivity is its participation in palladium-catalyzed vinylation reactions, such as the Heck reaction. The vinylation of this compound with ethyl acrylate (B77674), using a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system, has been studied. chemicalbook.comfishersci.com
The primary product of this reaction is ethyl 4-(4'-hydroxyphenyl) cinnamate (B1238496). chemicalbook.comfishersci.com However, the reaction also yields side products, including 4-hydroxybiphenyl and ethyl cinnamate. chemicalbook.comfishersci.com The formation of 4-hydroxybiphenyl suggests a competing hydrodehalogenation reaction, where the bromine atom is replaced by a hydrogen atom. The presence of ethyl cinnamate indicates that the vinylation can also occur with a species other than the intended bromobiphenyl compound, or that subsequent reactions are taking place.
The analysis of these products is crucial for optimizing reaction conditions to maximize the yield of the desired vinylated product and to understand the competing reaction pathways.
| Reactants | Catalyst System | Main Product | Side Products |
| This compound, Ethyl acrylate | Pd(OAc)₂/PPh₃ | Ethyl 4-(4'-hydroxyphenyl) cinnamate chemicalbook.comfishersci.com | 4-Hydroxybiphenyl, Ethyl cinnamate chemicalbook.comfishersci.com |
Photoinduced Chemical Transformations on Surfaces
The study of on-surface synthesis has revealed that this compound can undergo photoinduced chemical transformations, offering a pathway to construct covalently bonded molecular structures directly on a substrate. researchgate.net This bottom-up approach is promising for creating atomically precise polymers and other nanostructures. acs.org
When this compound molecules are deposited on a silver surface, Ag(111), they self-assemble into two-dimensional, square-like structures stabilized by intermolecular hydrogen and halogen bonds. acs.org Upon irradiation with ultraviolet (UV) light, the carbon-bromine bond can be selectively cleaved. acs.org This C-Br bond dissociation is a key step in initiating further reactions on the surface. researchgate.net
The photoinduced cleavage of the C-Br bond transforms the this compound molecules into biphenyl biradicals. acs.org These highly reactive species can then couple with each other to form covalently linked polyphenylene polymer chains, particularly after gentle thermal annealing. acs.org This process demonstrates a powerful strategy for fabricating one-dimensional polymers on a surface, where the initial self-assembly of the precursor molecules templates the final polymer structure. acs.org
On-Surface Self-Assembly and Two-Dimensional Molecular Array Formation
On a silver (Ag(111)) surface, this compound molecules demonstrate the ability to self-assemble into well-ordered two-dimensional structures. aip.orgnih.govresearchgate.net At a temperature of 77 K, these molecules form square-like two-dimensional arrays. researchgate.net This self-assembly is driven by a combination of intermolecular hydrogen bonds and halogen bonds. aip.orgnih.gov The formation of these organized structures is a critical first step for subsequent chemical transformations on the surface. researchgate.net
| Experimental Conditions for Self-Assembly | |
| Substrate | Ag(111) |
| Temperature | 77 K |
| Observed Structure | Square-like 2D arrays |
| Stabilizing Interactions | Intermolecular hydrogen and halogen bonds |
UV-Irradiation Induced C-Br and C-OH Bond Cleavage and Biradical Generation
The application of ultraviolet (UV) irradiation triggers significant chemical changes in the self-assembled this compound molecules. Specifically, irradiation with a 266 nm UV laser at a low temperature of 80 K leads to the simultaneous cleavage of both the carbon-bromine (C-Br) and carbon-hydroxyl (C-OH) bonds. aip.orgnih.govacs.org This process results in the formation of biphenyl biradicals. aip.orgnih.gov Following their generation, these biradicals reorganize on the Ag(111) surface, assembling into hexagonal nanopores, a structure stabilized by interactions with the underlying silver atoms at 80 K. acs.org
| Parameters of UV-Induced Bond Cleavage | |
| Stimulus | 266 nm UV laser irradiation |
| Temperature | 80 K |
| Bonds Cleaved | C-Br and C-OH |
| Product | Biphenyl biradicals |
| Resulting Assembly | Hexagonal nanopores |
Surface-Mediated Polymerization Mechanisms to Polyphenylenes
The biphenyl biradicals generated through UV irradiation are highly reactive intermediates for polymerization. When the temperature is raised to room temperature, these biradicals undergo coupling reactions with each other. aip.orgnih.gov This surface-mediated process leads to the formation of covalently linked polyphenylene chains. aip.orgnih.govresearchgate.net The result is the transformation of the initial molecular assembly into one-dimensional polymeric structures. researchgate.net This bottom-up approach, starting from molecular self-assembly and proceeding through photoinduced bond cleavage and subsequent thermal annealing, demonstrates a method for constructing atomically precise polymers on a surface. researchgate.net
| Conditions for Surface-Mediated Polymerization | |
| Reactant | Biphenyl biradicals |
| Stimulus | Thermal annealing to room temperature |
| Product | Covalently linked polyphenylene chains |
| Overall Transformation | From self-assembled molecules to 1D polymers |
Applications of 4 Bromo 4 Hydroxybiphenyl in Contemporary Research
Precursor in Organic Synthesis
The reactivity of the bromine and hydroxyl groups on the 4-Bromo-4'-hydroxybiphenyl scaffold makes it an important intermediate in the synthesis of high-value organic molecules. It serves as a foundational component for constructing larger, more complex chemical architectures targeted for use in medicine and agriculture. Its utility is particularly noted in the creation of intermediates for both pharmaceutical and agrochemical products. google.comgoogle.com
The structure of this compound is an important framework in the pharmaceutical industry. google.com Research has shown that it can be chemically transformed into various intermediates used in drug development.
One notable example is its use in vinylation reactions. A study demonstrated the vinylation of this compound with ethyl acrylate (B77674) using a Palladium acetate (B1210297)/triphenylphosphine (B44618) catalyst to produce Ethyl 4-(4'-hydroxyphenyl) cinnamate (B1238496). chemicalbook.com Cinnamate derivatives, such as ethyl cinnamate, are recognized for a range of biological activities, including anti-cancer, anti-tuberculosis, sedative, and vasorelaxant properties. researchgate.netmedchemexpress.com This positions the synthesized Ethyl 4-(4'-hydroxyphenyl) cinnamate as a valuable intermediate for pharmaceutical research. foreverest.net
Furthermore, this compound can be converted to other useful intermediates, such as 4-cyano-4'-hydroxybiphenyl. chemicalbook.com The general class of biphenyl (B1667301) derivatives is known for its medicinal properties, with some inhibiting tubulin polymerization to act as anticancer agents. nih.gov
Synthesis of Pharmaceutical Intermediates
| Starting Material | Reaction / Reagents | Product (Intermediate) | Potential Application Area | Source |
|---|---|---|---|---|
| This compound | Vinylation with ethyl acrylate; Pd(OAc)2/PPh3 catalyst | Ethyl 4-(4'-hydroxyphenyl) cinnamate | Anti-cancer, Anti-tuberculosis, Sedative research | chemicalbook.comresearchgate.netmedchemexpress.com |
| This compound | Hydrolysis followed by cyanation | 4-Cyano-4'-hydroxybiphenyl | General pharmaceutical synthesis | chemicalbook.com |
The biphenyl structure is not only relevant to pharmaceuticals but also to the agrochemical industry. The related compound, 4-bromobiphenyl (B57062), is a known intermediate for producing agrochemical compounds. google.com The presence of halogen atoms in phenyl moieties can induce antimicrobial properties. nih.gov While specific examples detailing the direct conversion of this compound into a final agrochemical product are specialized, its role as a precursor is established through the utility of its core structure in building molecules for this sector.
Building Block for Advanced Materials
Beyond its use in synthesizing small organic molecules, this compound is a fundamental building block for creating large, functional macromolecules and complex material systems. Its rigid biphenyl core and reactive functional groups are ideal for constructing polymers and nanomaterials with unique properties suitable for applications in electronics, photonics, and material science.
This compound is directly used in the production of polymers and plastics. ottokemi.com Its structure can be incorporated into polymer chains to impart specific properties. In the field of on-surface chemistry, this compound molecules deposited on a silver surface have been used to construct atomically precise one-dimensional polymers. Through light irradiation followed by thermal annealing, the molecules are dehalogenated and then polymerized into long polyphenylene chains, showcasing a bottom-up approach to fabricating nanoscale polymeric structures.
The compound serves as a critical reagent in the fabrication of specialized nanocomposites. Research has detailed the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. Specifically, nanocomposite dendrimers with cyclic phosphazene cores have been created by reacting this compound with phosphonitrilic chloride trimer in the presence of potassium carbonate. chemicalbook.com This reaction builds a complex, three-dimensional nanostructure with potential applications in materials science and drug delivery.
One of the most advanced applications of this compound is in the field of nanoscience, specifically in the construction of cycloparaphenylenes (CPPs). nih.gov CPPs are hoop-shaped molecules, or "carbon nanorings," that are essentially the smallest segments of a carbon nanotube. Their unique strained structures give them remarkable electronic and photophysical properties.
A selective, gram-scale synthesis of researchgate.netcycloparaphenylene, a CPP containing eight phenylene units, was developed starting from commercially available this compound. lookchem.com This multi-step synthesis demonstrates the compound's crucial role as a foundational piece in assembling these highly complex and sought-after nanostructures. lookchem.com The availability of such synthetic routes is critical for exploring the properties of CPPs and developing them for use in molecular electronics and advanced materials. lookchem.com
Applications in Advanced Materials
| Application Area | Material/Product | Synthetic Role of this compound | Source |
|---|---|---|---|
| Polymeric Systems | Polyphenylene Chains | Monomer for on-surface polymerization | ottokemi.com |
| Nanocomposites | Dendrimers with cyclic phosphazene cores | Reactant to build branched nanostructure | chemicalbook.com |
| Cycloparaphenylene Derivatives | researchgate.netCycloparaphenylene ( researchgate.netCPP) | Key starting material for multi-step synthesis | lookchem.com |
Synthesis of Nanocomposite Dendrimers
This compound serves as a crucial building block in the synthesis of specialized macromolecules known as nanocomposite dendrimers. chemicalbook.com Researchers have successfully synthesized amorphous nanocomposite dendrimers built upon cyclic phosphazene cores. chemicalbook.com The methodology involves a modified literature procedure where a phosphonitrilic chloride trimer is reacted with this compound. chemicalbook.com This reaction is conducted in the presence of potassium carbonate (K2CO3) and uses tetrahydrofuran (B95107) (THF) as the solvent. chemicalbook.com The use of this compound in this context demonstrates its utility in constructing complex, three-dimensional polymeric structures. chemicalbook.com
Table 1: Components in the Synthesis of Nanocomposite Dendrimers
| Role | Compound |
|---|---|
| Core Structure | Phosphonitrilic chloride trimer |
| Reactant/Building Block | This compound |
| Base | Potassium carbonate (K2CO3) |
Fundamental Chemical Research
In addition to its role in materials science, this compound is a valuable compound for fundamental chemical investigations, aiding in the understanding of reaction pathways and the creation of new chemical synthesis techniques.
Elucidation of Reaction Mechanisms
Further research into on-surface chemistry has utilized this compound to understand reaction mechanisms on technologically relevant substrates like graphite (B72142). researchgate.net Scientists have demonstrated that applying different stimuli, such as mild thermal annealing versus photochemical activation, can lead to the formation of one-dimensional (1D) polymers through different pathways like photochemical [2+2] cyclo-addition. researchgate.net Observing how the molecule behaves under these different conditions allows for a deeper understanding of the reaction mechanisms at the molecular level on a surface, highlighting how the nature of the stimulus can significantly alter the quality and structure of the resulting polymers. researchgate.net
Table 2: Products of the Vinylation of this compound
| Product Type | Chemical Name |
|---|---|
| Main Vinylation Product | Ethyl 4'-(4-hydroxyphenyl) cinnamate |
| Side Product | 4-Hydroxybiphenyl |
Development of Novel Synthetic Methodologies
This compound is a key intermediate in the development of new synthetic routes for other valuable chemical compounds. For instance, it is a precursor in a method developed for the preparation of 4-cyano-4'-hydroxybiphenyl. chemicalbook.com This process first involves the hydrolysis of 4-bromo-4'-benzenesulphonyloxybiphenyl using sodium hydroxide (B78521) in a water and dioxan mixture to produce this compound, which is then converted to the final cyanobiphenyl product. chemicalbook.com
The compound has also been instrumental in pioneering novel bottom-up approaches to construct nanomaterials. A notable strategy involves using this compound precursors to create self-assembled 1D polymers on a graphite surface. researchgate.net This methodology employs a photochemical [2+2] cyclo-addition, which can be initiated without high temperatures. researchgate.net This development is significant as it provides an efficient method for creating atomically precise nanostructures under mild conditions, opening new pathways for on-surface synthesis. researchgate.net
Advanced Characterization and Theoretical Investigations
Spectroscopic Analysis of 4-Bromo-4'-hydroxybiphenyl and its Derivatives
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR: In a typical spectrum of this compound recorded in DMSO-d6, the hydroxyl proton (-OH) appears as a distinct singlet at approximately 9.67 ppm. chemicalbook.com The aromatic protons resonate in the downfield region, with signals appearing between 6.87 ppm and 7.58 ppm, reflecting the different electronic environments of the two phenyl rings. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton. chemicalbook.com The carbon atom attached to the hydroxyl group is typically found around 157 ppm, while the carbon bonded to the bromine atom is observed at approximately 120 ppm. The remaining aromatic carbons produce a series of signals between 116 ppm and 139 ppm.
Interactive Table: NMR Data for this compound in DMSO-d6 chemicalbook.com
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 9.67 | Phenolic -OH |
| ¹H | 7.58 | Aromatic CH |
| ¹H | 7.54 | Aromatic CH |
| ¹H | 7.49 | Aromatic CH |
| ¹H | 6.87 | Aromatic CH |
| ¹³C | ~157 | C-OH |
| ¹³C | ~139 | Quaternary C |
| ¹³C | ~131 | Aromatic CH |
| ¹³C | ~128 | Aromatic CH |
| ¹³C | ~120 | C-Br |
| ¹³C | ~116 | Aromatic CH |
For derivatives, such as those synthesized for rod-coil liquid crystals, NMR is used to confirm successful chemical modifications. For example, in a silyl-terminated derivative (Br-Ph2-C4-Si7), the aromatic protons of the biphenyl (B1667301) core appear as multiplets around 7.47 ppm and 6.96 ppm in CDCl3, with additional signals corresponding to the alkyl chain and silyl (B83357) group. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-O stretching vibration appears in the 1200-1300 cm⁻¹ region. The presence of the bromine atom is suggested by a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 650 and 395 cm⁻¹. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental formula of a compound. For this compound, the mass spectrum shows a characteristic isotopic pattern for a molecule containing one bromine atom. Two molecular ion peaks of almost equal intensity are observed at m/z 248 and 250, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). chemicalbook.com HRMS provides an accurate mass measurement, which serves to confirm the molecular formula C₁₂H₉BrO. thermofisher.com
Surface Science and Microscopy Techniques
The behavior of this compound on various surfaces is critical for its application in nanomaterials and on-surface synthesis.
Low-Temperature Scanning Tunneling Microscopy (STM) is a key technique for visualizing molecules and their chemical transformations at the atomic scale on conductive surfaces. ornl.gov Studies have utilized STM to investigate the on-surface synthesis of polymers from this compound on coinage metal surfaces like Ag(100) and Cu(111). researchgate.net
The process typically involves the Ullmann coupling reaction, which proceeds in distinct, temperature-dependent stages:
Debromination: Upon annealing, the carbon-bromine bond cleaves, leaving a reactive biphenyl radical on the surface. This step has been observed to occur at around 300 K. researchgate.net
Formation of Organometallic Intermediates: The surface radicals can coordinate with metal adatoms (e.g., silver atoms), forming organometallic chains or networks.
Polymerization: Further annealing provides the energy to break the carbon-metal bonds, leading to the formation of covalent C-C bonds between the biphenyl units and creating poly(para-phenylene) chains. researchgate.net
Research has also shown that light can be used in conjunction with heat to lower the temperatures required for these reaction steps, providing a more controlled route to fabricating carbon-based nanostructures on surfaces. researchgate.net
Computational Chemistry Approaches
Theoretical and computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings and provide deeper insight into the properties of brominated aromatic compounds. researchgate.net For molecules like this compound, DFT calculations using hybrid functionals such as B3LYP with basis sets like 6-31G(d,p) can be employed. researchgate.net
These computational approaches are used to:
Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the ground state.
Simulate Vibrational Spectra: Calculate harmonic vibrational frequencies that can be compared with experimental IR and Raman data to aid in peak assignment. researchgate.net
Analyze Electronic Structure: Techniques like Natural Bond Orbital (NBO) analysis can reveal information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Map Reactivity: Molecular Electrostatic Potential (MESP) surfaces can be generated to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net
These theoretical studies help rationalize experimental observations, such as reaction mechanisms in on-surface synthesis, and predict the electronic and optical properties of the molecule and its derivatives. researchgate.net
Density Functional Theory (DFT) Calculations for Molecular Interactions and Electronic Properties
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural, electronic, and vibrational properties of this compound. DFT calculations, particularly using methods like B3LYP with a 6-311++G(d,p) basis set, are employed to study ground state geometry, vibrational frequencies, and electronic transition properties. nih.gov Such studies on similar substituted 4-phenylphenols have shown excellent agreement between calculated and experimental data for vibrational frequencies (FTIR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption maxima (λmax). nih.gov
The core of DFT's application in this context lies in its ability to predict chemical reactivity through various derived indicators. core.ac.uk For this compound, Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and the origin of its electronic transitions. nih.gov These calculations, supported by Natural Bond Orbital (NBO) analysis, can demonstrate intra-molecular charge transfer phenomena within the molecule. nih.gov
Theoretical calculations provide data on key electronic properties that govern the molecule's behavior. An expression for the interaction energy between two molecules can be derived using chemical reactivity indicators from density functional perturbation theory. core.ac.uk Favorable molecular interactions are associated with significant changes in the molecule's electronegativity. core.ac.uk
Table 1: Theoretical Electronic Properties of Substituted Phenylphenols (Illustrative)
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. A higher value suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. A lower value suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. It is a key factor in determining electronic transitions. nih.gov |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. DFT calculations can predict its magnitude and orientation. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Important for understanding non-linear optical (NLO) properties. Computations have shown similar molecules to be good NLO materials. nih.gov |
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MESP) analysis is a critical theoretical method used to visualize and understand the reactive behavior of molecules. The MESP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov
For substituted benzenes and related phenolic compounds, MESP provides significant insights into noncovalent interactions. nih.gov In studies of substituted 4-phenylphenols, which are structurally analogous to this compound, MESP investigations have consistently identified the most reactive sites. nih.gov The analysis shows that the negative potential is concentrated around the oxygen atom of the hydroxyl group, indicating it as the primary site for electrophilic attack and hydrogen bonding interactions. nih.gov The patterns of the surface potentials in halogenated benzenes suggest they undergo weak electrophilic interactions above and below the aromatic rings and through the halogen atoms. nih.gov
Analytical Methodological Development
The accurate quantification and characterization of this compound and related compounds rely on the development of specific and reliable analytical methods.
Potentiometric Titration for Biphenyl Derivatives
Potentiometric titration is a versatile analytical technique used for the characterization of acidic or basic compounds without the need for a visual indicator. acs.orgwikipedia.org This method is particularly well-suited for biphenyl derivatives containing ionizable groups, such as the hydroxyl group in this compound. The technique involves measuring the change in electric potential between two electrodes as a titrant of known concentration is added to the analyte solution. acs.org
The primary application for a compound like this compound is the determination of its acid dissociation constant (pKa). The phenolic hydroxyl group imparts acidic character, and its pKa value is a critical parameter governing solubility, absorption, and transport across biological membranes. epa.gov The procedure involves titrating a solution of the compound with a strong base, like sodium hydroxide (B78521), while monitoring the pH. epa.gov The equivalence point, where the acid has been completely neutralized, is identified by a sharp inflection in the titration curve (a graph of potential/pH versus titrant volume). The pKa can be precisely determined from the halfway point to the equivalence point. For greater accuracy, the first or second derivative of the titration curve can be plotted, which shows a distinct peak or a zero-crossing at the endpoint, respectively. wikipedia.org This method is advantageous for its accuracy and its applicability to colored or turbid solutions where visual indicators would fail. wikipedia.org
Time-Resolved Diffuse Reflectance Spectroscopy for Oxidation Studies
Time-resolved diffuse reflectance spectroscopy is an advanced analytical method used to study the kinetics and mechanisms of reactions involving transient species. This technique is highly applicable to the oxidation studies of biphenyl and its derivatives. When a compound like biphenyl is subjected to an initiation event, such as UV laser photolysis, short-lived intermediates are formed.
In studies on biphenyl, transient diffuse reflectance UV-vis absorption (TDRUV) has been used to identify and monitor the decay of transient species like the biphenyl triplet state (BP(T1)) and the biphenyl radical cation (BP•+). These species are key intermediates in oxidation pathways. The technique works by recording absorption spectra at very short time intervals (from microseconds down to nanoseconds) following the initial photolytic pulse. By analyzing the spectral changes over time, the concentration and decay kinetics of these transient species can be determined. This provides direct insight into the initial steps of oxidation, such as photoionization and energy transfer processes. The method's ability to resolve the spectra of individual transient species makes it a powerful tool for elucidating complex reaction mechanisms in the oxidation of aromatic compounds.
Biological Activity and Medicinal Chemistry Research Involving Derivatives of 4 Bromo 4 Hydroxybiphenyl
Design and Synthesis of Bioactive Derivatives
The strategic design of bioactive derivatives often involves modifying a parent scaffold to enhance its interaction with biological targets and improve its pharmacological profile. In the context of 4-Bromo-4'-hydroxybiphenyl, research has focused on creating new series of compounds with potential anticancer properties.
One notable approach involves the use of 4'-hydroxybiphenyl-4-carboxylic acid as a starting material for synthesizing more complex derivatives. rjpbr.comnih.gov A series of novel compounds, including hydrazine-1-carbothioamide (S3-S6) and 1,2,4-triazole (B32235) (S7-S10) derivatives, have been successfully synthesized. rjpbr.comnih.gov The synthesis of these new chemical entities was confirmed and their structures were characterized using various spectroscopic methods, including Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS). rjpbr.comnih.govresearchgate.net This synthetic strategy aims to introduce new pharmacophores that can engage in specific interactions with biological targets, such as the allosteric site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rjpbr.comnih.gov
Another synthetic strategy reported in the literature is the Pfitzinger reaction, which was used to prepare 2-(4-Bromophenyl)quinoline-4-carboxylic acid by reacting isatin (B1672199) with 4-bromoacetophenone. nih.gov This demonstrates the versatility of the brominated biphenyl (B1667301) structure in generating diverse heterocyclic derivatives. nih.gov
In Silico Prediction of Biological Activity
Computational methods are integral to modern drug discovery, allowing for the prediction of biological activity and the elucidation of potential mechanisms of action before extensive laboratory synthesis and testing.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjpbr.comnih.gov This method is frequently used to predict the binding affinity and mode of action of a novel ligand with its protein target.
In a study involving 4'-hydroxybiphenyl-4-carboxylic acid derivatives, molecular docking was employed to predict their interaction with the allosteric site of the EGFR tyrosine kinase (TK). rjpbr.comnih.gov The allosteric inhibition of EGFR is an attractive strategy for developing anticancer drugs to overcome resistance to traditional ATP-competitive inhibitors. rjpbr.comnih.gov The results indicated that one particular derivative, compound S4, exhibited a relatively low binding energy (ΔG) against the EGFR TK allosteric site, suggesting a high probability of forming a stable drug-receptor complex. rjpbr.comnih.govresearchgate.net Furthermore, compound S4 showed a high pharmacophore-fit score, indicating a potential biological activity similar to that of a known EGFR allosteric inhibitor used as a reference. rjpbr.comnih.govresearchgate.net
Molecular docking studies have also been successfully applied to other related heterocyclic structures, such as 4-phthalimidobenzenesulfonamide derivatives, to understand their interactions with enzymes like acetylcholinesterase (AChE), where a lead compound was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
For instance, QSAR studies have been performed on 3-(4-biphenylmethyl) derivatives targeting the angiotensin II (AT1) receptor. nih.gov These studies utilized various methods, including 2D-QSAR and group-based QSAR, to develop statistically significant models with good predictive ability. nih.gov The models suggested that substitutions on the pyridine (B92270) ring with more electronegative and less bulky groups were favorable for activity. nih.gov While this specific study was not on this compound derivatives, it illustrates the powerful methodology of using QSAR to guide the design of potent compounds by correlating physicochemical properties with biological function. nih.gov Such analyses help in understanding the mechanism of action and in designing more effective therapeutic agents. nih.gov
In Vitro Evaluation of Bioactivity
Following in silico predictions, the most promising compounds are synthesized and evaluated in laboratory-based biological assays to confirm their activity and elucidate their mechanism of action at the cellular level.
The cytotoxic effect of newly synthesized compounds is a primary measure of their potential as anticancer agents. This is typically assessed by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.
A derivative of 4'-hydroxybiphenyl-4-carboxylic acid, compound S4, was evaluated for its cytotoxic effects against a panel of human cancer cell lines. rjpbr.comnih.gov The results demonstrated that compound S4 was cytotoxic to the three tested cancer cell lines, with a particularly potent effect against HCT-116 colorectal cancer cells. rjpbr.comnih.govresearchgate.net The IC₅₀ value for compound S4 in HCT-116 cells was found to be comparable to that of Erlotinib, a clinically used EGFR inhibitor. rjpbr.comnih.govresearchgate.net
Table 1: Cytotoxicity (IC₅₀) of Compound S4 in Various Cancer Cell Lines Data derived from studies on 4'-hydroxybiphenyl-4-carboxylic acid derivatives.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug (Erlotinib) IC₅₀ (µM) |
| S4 | HCT-116 | Colorectal Carcinoma | Comparable to Erlotinib | Not specified |
| S4 | A-549 | Lung Carcinoma | Cytotoxic | Not specified |
| S4 | PC-3 | Prostate Cancer | Cytotoxic | Not specified |
Note: The source indicates S4 was cytotoxic to all three lines, with particular potency against HCT-116, comparable to Erlotinib. rjpbr.comnih.govresearchgate.net Specific IC₅₀ values were not provided in the abstract.
To understand the mechanism behind the observed cytotoxicity, further studies are often conducted to determine if the compounds induce apoptosis (programmed cell death) and/or affect the cell cycle.
Investigations into the mechanism of action of compound S4 in HCT-116 cells revealed that it induces cell death via the intrinsic apoptotic pathway. rjpbr.comnih.govresearchgate.net Furthermore, it was found to modulate the cell cycle by arresting cells in the G2/M phase. rjpbr.comnih.govresearchgate.net This phase of the cell cycle is a critical checkpoint, and its disruption can lead to mitotic catastrophe and cell death. The ability of a compound to induce both apoptosis and cell cycle arrest is a hallmark of many effective anticancer drugs.
Similar mechanistic studies on other bromoalkyl derivatives have also shown that they can induce apoptosis, characterized by the activation of caspases (like caspase-8, -9, and -3/7), dissipation of the mitochondrial membrane potential, and DNA breakage, leading to cell cycle disturbances. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity Pathways for 4-Bromo-4'-hydroxybiphenyl
The chemical reactivity of this compound is being explored beyond traditional solution-phase reactions, opening up new possibilities for material synthesis. A significant area of emerging research is in on-surface synthesis, where chemical reactions are conducted directly on solid surfaces under ultra-high vacuum conditions. This technique allows for the creation of precisely defined low-dimensional carbon-based nanomaterials.
Recent studies have demonstrated the use of light to trigger reactions on semiconductor or insulating surfaces, a method that can access reaction pathways not achievable through heat alone. researchgate.net For instance, researchers have investigated the behavior of this compound deposited on a silver (Ag(111)) surface. researchgate.net Upon irradiation with ultraviolet light, the carbon-bromine bond can be selectively broken, a process known as debromination. This creates highly reactive biphenyl (B1667301) biradicals on the surface. These radicals can then be guided to polymerize into long, ordered polyphenylene chains through gentle heating (thermal annealing). researchgate.net This on-surface, light-induced polymerization represents a novel pathway for fabricating molecular wires and other nanostructures directly on technologically relevant substrates. researchgate.net
Further research is anticipated to explore:
Alternative energy sources: Beyond heat and light, electron-induced reactions using probe tips could offer another layer of control over the reactivity of this compound on surfaces. researchgate.net
Different substrates: Investigating the reactivity on various metallic, semiconducting, and insulating surfaces will be crucial to understand and control the self-assembly and polymerization processes.
Heteroatomic polymerization: Exploring co-polymerization with other molecular building blocks to create more complex and functional nanostructures.
The vinylation of this compound with ethyl acrylate (B77674) using a Palladium acetate (B1210297)/triphenylphosphine (B44618) catalyst has also been studied. This reaction yields ethyl 4-(4'-hydroxyphenyl) cinnamate (B1238496), though side products like 4-hydroxybiphenyl and ethyl cinnamate can also form. chemicalbook.com Future work could focus on optimizing catalyst systems to improve the selectivity and yield of such cross-coupling reactions, which are fundamental in organic synthesis.
Advanced Applications in Nanoscience and Supramolecular Chemistry
The unique structure of this compound, featuring a rigid biphenyl core with directional hydrogen-bonding (hydroxyl group) and halogen-bonding (bromine atom) capabilities, makes it an excellent building block for supramolecular chemistry and nanoscience.
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. On surfaces, this compound molecules have been shown to self-assemble into a square-like two-dimensional structure. researchgate.net This ordering is a precursor to the on-surface polymerization mentioned earlier. The ability to control this self-assembly is key to the bottom-up fabrication of nanomaterials.
In the realm of nanoscience, this compound has been utilized as a precursor for creating advanced materials. For example, it is a key reactant in the synthesis of nanocomposite dendrimers built upon cyclic phosphazene cores. chemicalbook.com Dendrimers are highly branched, tree-like macromolecules with potential applications in drug delivery, catalysis, and materials science. The synthesis involves reacting this compound with a phosphonitrilic chloride trimer. chemicalbook.com
Future research in this area is likely to focus on:
Liquid Crystals: As a biphenyl derivative, it serves as a building block for liquid crystal materials. tcichemicals.com Further derivatization could lead to new liquid crystalline phases with tailored optical and electronic properties.
Functional Nanomaterials: Incorporating this compound into more complex systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could yield materials with high porosity and specific functionalities for gas storage, separation, or catalysis.
Molecular Electronics: The polyphenylene chains produced from on-surface synthesis are essentially molecular wires. researchgate.net Research will continue to explore their conductive properties and potential integration into nanoelectronic circuits.
Table 1: Research Findings in Nanoscience
| Research Area | Finding/Application | Significance | Citation |
|---|---|---|---|
| On-Surface Synthesis | Self-assembles into 2D square-like structures on Ag(111) surfaces. | Demonstrates controlled molecular organization, a prerequisite for bottom-up nanofabrication. | researchgate.net |
| Polymerization | Forms polyphenylene chains via light-induced debromination and thermal annealing. | Offers a novel pathway to create molecular wires directly on surfaces. | researchgate.net |
| Nanocomposites | Used to synthesize dendrimers based on cyclic phosphazene cores. | Creates highly branched macromolecules for advanced materials applications. | chemicalbook.com |
Continued Development of Structure-Activity Relationship Models for Drug Discovery
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars of modern drug discovery. collaborativedrug.com These approaches aim to correlate the chemical structure of a molecule with its biological activity, allowing medicinal chemists to design more potent and selective drugs. youtube.com The principle is that similar compounds often exhibit similar physical and biological properties. collaborativedrug.com
While specific, detailed SAR models for this compound are not yet extensively published, its structure is ripe for such investigation. The biphenyl core is a common motif in pharmacologically active compounds, and the hydroxyl and bromo groups are ideal points for chemical modification. By systematically altering these functional groups, researchers can probe the interactions of the resulting derivatives with biological targets like enzymes or receptors. youtube.comnih.gov
The development of SAR models for derivatives of this compound would involve:
Synthesis of a Library: Creating a series of new compounds by modifying the parent structure. For example, the bromine atom could be replaced with other halogens (chlorine, fluorine) or other functional groups. nih.gov The position and nature of the hydroxyl group could also be varied.
Biological Screening: Testing the synthesized compounds for a specific biological activity, such as enzyme inhibition or receptor binding.
Data Analysis: Correlating the structural changes with the observed changes in activity. This can range from qualitative observations (e.g., "a bulky group here decreases activity") to the development of sophisticated QSAR models that use computational descriptors to predict the activity of new, unsynthesized compounds. researchgate.net
For instance, studies on other drug candidates, like YC-1, have shown how substitutions on the aromatic rings can dramatically influence biological potency. nih.gov Applying this same systematic approach to this compound could unlock its potential as a lead compound for developing new therapeutics. The ultimate goal is to build robust predictive models that can guide the synthesis of novel drug candidates with optimized efficacy and pharmacokinetic properties. youtube.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Bromo-4'-hydroxybiphenyl, and how do they influence its handling in laboratory settings?
- Answer : this compound (C₁₂H₉BrO) has a melting point of 164–166°C, a predicted boiling point of 355.5°C, and partial solubility in water and methanol . Its density is estimated at 1.4188 g/cm³, and it exhibits a pKa of ~9.70, indicating weak acidity. These properties necessitate storage in a dry, sealed environment at room temperature to prevent degradation. Safety protocols include using gloves and eye protection due to its irritant nature (H315, H319) .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A standard method involves hydrolysis of 4-bromo-4'-benzenesulphonyloxybiphenyl using sodium hydroxide in a water-dioxane mixture. This reaction removes the sulfonate group, yielding the hydroxyl derivative . Alternative pathways include coupling reactions of bromophenol derivatives, though these may require Pd-based catalysts for efficiency .
Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?
- Answer : Purity can be assessed via HPLC (using isooctane as a solvent phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Melting point analysis (164–166°C) serves as a quick purity check . Mass spectrometry (MS) is recommended for detecting trace impurities, especially brominated byproducts .
Advanced Research Questions
Q. How does this compound perform in Pd-catalyzed cross-coupling reactions, and what side products are observed?
- Answer : In Pd(OAc)₂/PPh₃-catalyzed vinylation with ethyl acrylate, the primary product is ethyl 4-(4’-hydroxyphenyl)cinnamate. Side products include 4-hydroxybiphenyl (from debromination) and ethyl cinnamate (from catalyst inefficiency). Optimizing reaction conditions (e.g., solvent polarity, ligand ratio) minimizes byproduct formation .
Q. What strategies are effective for functionalizing this compound into advanced materials, such as organic semiconductors?
- Answer : Substitution of the hydroxyl group with electron-donating moieties (e.g., diphenylamino groups) enhances electronic properties. For example, Suzuki coupling with diphenylamine derivatives produces 4-Bromo-4'-(diphenylamino)biphenyl, a precursor for hole-transport layers in OLEDs . The bromine atom enables further cross-coupling for π-extended systems .
Q. What are the challenges in analyzing degradation products of this compound under long-term storage?
- Answer : Prolonged storage may lead to bromine displacement or oxidation of the hydroxyl group. LC-MS and GC-MS are critical for identifying degradation products like 4-hydroxybiphenyl or quinone derivatives. Storage under inert atmospheres (N₂/Ar) and desiccants mitigates degradation .
Q. How does this compound contribute to the synthesis of nanocomposite dendrimers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
